molecular formula C24H36N2O4 B4259348 [4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone

[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B4259348
M. Wt: 416.6 g/mol
InChI Key: OEIUPZSVJZNHDV-UHFFFAOYSA-N
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Description

[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a cyclopentyl ring, a piperidine ring, and a methoxy-substituted phenoxy group

Properties

IUPAC Name

[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O4/c1-28-17-18-9-12-26(16-18)24(27)19-7-8-22(23(15-19)29-2)30-21-10-13-25(14-11-21)20-5-3-4-6-20/h7-8,15,18,20-21H,3-6,9-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIUPZSVJZNHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)C2=CC(=C(C=C2)OC3CCN(CC3)C4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopentyl group, and the attachment of the methoxy-substituted phenoxy group. Common synthetic routes may involve:

    Cyclization reactions: to form the piperidine ring.

    Alkylation reactions: to introduce the cyclopentyl group.

    Esterification or amidation reactions: to attach the methoxy-substituted phenoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the methoxy groups or the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the phenoxy moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Ion Channels: Altering the function of ion channels to affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone: can be compared to other piperidine derivatives with similar structural features.

    Cyclopentyl-substituted compounds: Compounds with a cyclopentyl group attached to different functional groups.

    Methoxy-substituted phenoxy compounds: Compounds with methoxy groups attached to a phenoxy moiety.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities or chemical reactivity not observed in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone

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